molecular formula C10H13BrN2 B1399943 N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine CAS No. 1342752-66-2

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine

Cat. No.: B1399943
CAS No.: 1342752-66-2
M. Wt: 241.13 g/mol
InChI Key: ARGHHSXVPXVAKV-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromopyridine moiety attached to a cyclobutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine typically involves the reaction of 5-bromopyridine with cyclobutanamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyridine is reacted with cyclobutanamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine is unique due to its specific combination of a bromopyridine moiety and a cyclobutanamine structure. This combination imparts distinct reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-8-4-5-10(12-6-8)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGHHSXVPXVAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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